molecular formula C10H12BrN B1437033 7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 848185-12-6

7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1437033
M. Wt: 226.11 g/mol
InChI Key: ROFNCPGXJWHJIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C10H12BrN . It is used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .


Molecular Structure Analysis

The molecular structure of 7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline is represented by the InChI code InChI=1S/C10H12BrN/c1-7-4-8-2-3-10 (11)5-9 (8)6-12-7 and the SMILES string CC1CC2=C (CN1)C=C (C=C2)Br .


Physical And Chemical Properties Analysis

The molecular weight of 7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline is 226.11 g/mol . It has a topological polar surface area of 12 Ų . The compound is insoluble in water .

Scientific Research Applications

Synthesis and Organic Chemistry

  • Synthesis Techniques : The synthesis of 7-bromo-1,2,3,4-tetrahydroisoquinoline has been accomplished via lithiation of 2-methylarylidene-tert-butylamines, followed by formylation, reductive amination in one-pot, and removal of the tert-butyl group from the nitrogen (Zlatoidský & Gabos, 2009).

  • Chemical Reactions and Derivatives : A study reported the isolation of new brominated 1,2,3,4-tetrahydroisoquinolines from the red alga Rhodomela confervoides, indicating the natural occurrence and potential bioactivity of such compounds (Ma et al., 2007).

  • Exploration of Active Sites in Enzymes : Certain 7-substituted-1,2,3,4-tetrahydroisoquinolines have been evaluated for their inhibitory potency in relation to phenylethanolamine N-methyltransferase, a key enzyme in catecholamine biosynthesis (Grunewald et al., 2005).

  • Formation of Novel Structures : The compound has been used in the synthesis of novel structures like pyrrolo[2,1-a]isoquinolines, demonstrating its versatility in organic synthesis (Voskressensky et al., 2010).

Pharmacological Research

  • Local Anesthetic Activity Evaluation : A study evaluated the local anesthetic activity of a series of synthesized 1-aryltetrahydroisoquinoline alkaloid derivatives, showcasing the potential therapeutic applications of such compounds (Azamatov et al., 2023).

  • Anticonvulsant Agent Development : N-substituted 1,2,3,4-tetrahydroisoquinolines have been synthesized and evaluated as potential anticonvulsant agents, with some showing high activity comparable to existing drugs (Gitto et al., 2006).

  • Neuroprotection Studies : Research on tetrahydroisoquinolinic derivatives has revealed their potential for neuroprotective and neurorestorative actions, highlighting their significance in treating neurodegenerative diseases (Peana et al., 2019).

Safety And Hazards

The safety information available indicates that 7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline is classified under Acute Tox. 4 Oral hazard classification . It is recommended to be stored in a cool, dry place in a tightly closed container .

properties

IUPAC Name

7-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c1-7-4-8-2-3-10(11)5-9(8)6-12-7/h2-3,5,7,12H,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFNCPGXJWHJIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(CN1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20658764
Record name 7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20658764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline

CAS RN

848185-12-6
Record name 7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20658764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Iodotrimethylsilane (0.982 mL, 0.00690 mol, Aldrich, Cat. No. 195529) was added to a solution of methyl 7-bromo-3-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (490 mg, 0.0017 mol) in methylene chloride (10 mL) and the reaction was stirred at 50° C. for 2 h. The reaction was cooled to r.t. and anhydrous methanol (2 mL) was added. The reaction mixture was stirred for additional 5 min, and the volatiles were removed under reduced pressure. The residue was treated with diethyl ether and filtered. The solid was washed with ether, dried under vacuum to provide the desired compound which was directly used in the next step reaction without further purification. LCMS (M+H)+: m/z=226.2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 7-bromo-3-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
Quantity
490 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
GL Grunewald, FA Romero, AD Chieu… - Bioorganic & medicinal …, 2005 - Elsevier
A series of 3-alkyl-7-substituted-1,2,3,4-tetrahydroisoquinolines was synthesized and these compounds were evaluated for their PNMT inhibitory potency and affinity for the α 2 -…
Number of citations: 11 www.sciencedirect.com
FA Romero - 2004 - search.proquest.com
The studies described in this dissertation are aimed at developing a 1, 2, 3, 4-tetrahydroisoquinoline-type (THIQ) inhibitor of phenylethanolamine N-methyltransferase (PNMT) that is …
Number of citations: 0 search.proquest.com

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